N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
CAS No.:
Cat. No.: VC14957358
Molecular Formula: C16H23N5O
Molecular Weight: 301.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N5O |
|---|---|
| Molecular Weight | 301.39 g/mol |
| IUPAC Name | N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C16H23N5O/c22-15(17-10-14-9-12-4-5-13(14)8-12)16(6-2-1-3-7-16)21-11-18-19-20-21/h4-5,11-14H,1-3,6-10H2,(H,17,22) |
| Standard InChI Key | OCTYMJPARNVBPD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(C(=O)NCC2CC3CC2C=C3)N4C=NN=N4 |
Introduction
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a complex organic compound with a molecular formula of C16H23N5O and a molecular weight of 301.39 g/mol . This compound is identified by its PubChem CID 60177303 and has several synonyms, including EiM08-24789 and STL246226 . The structure of this compound involves a bicyclo[2.2.1]hept-5-en-2-ylmethyl group attached to a tetrazole ring and a cyclohexanecarboxamide moiety.
Synthesis and Preparation
While specific synthesis methods for N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide are not detailed in the available literature, compounds with similar structures often involve multi-step reactions using commercially available reagents. For instance, compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide are synthesized through two-stage protocols .
Biological Activity and Potential Applications
Although specific biological activity data for N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is not available, compounds with similar structural motifs, such as tetrazole and cyclohexanecarboxamide groups, may exhibit potential biological activities. For example, tetrazole-containing compounds have been explored for their antimicrobial and anticancer properties . Cyclohexanecarboxamide derivatives have also shown promise in various pharmacological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume